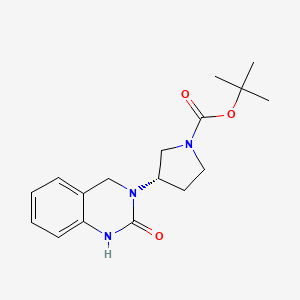
tert-Butyl (3S)-(2-oxo-1,2,3,4-tétrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound known for its significant applications in the fields of chemistry, biology, and pharmacology. It features a pyrrolidine ring fused with a quinazoline derivative, linked via a tert-butyl ester group, indicating its potential in various biochemical and medicinal contexts.
Applications De Recherche Scientifique
This compound serves a wide range of applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Functions as a probe in studying enzyme activities and biological pathways.
Medicine: Explored for its potential therapeutic properties, especially in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available starting materials like 1,2,3,4-tetrahydroquinazoline and pyrrolidine derivatives.
Key Steps:
Quinazoline Formation: This involves cyclization reactions where an appropriate precursor undergoes a cyclization to form the tetrahydroquinazoline core.
Pyrrolidine Introduction: Attachment of the pyrrolidine ring through amination or other coupling reactions.
tert-Butyl Ester Formation: The final step often involves esterification with tert-butanol under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced via batch or continuous flow methods, ensuring high yield and purity. Conditions such as temperature, solvent, and pH are optimized to facilitate efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: It can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the quinazoline ring, changing its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrrolidine ring or the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (Pd/C).
Substitution: Halogenating agents or strong nucleophiles like alkoxides.
Major Products Formed:
Hydroxylated derivatives: From oxidation.
Amine derivatives: From reduction and substitution.
Mécanisme D'action
Mechanism: The compound interacts with various molecular targets, often through binding to enzyme active sites or receptors, influencing biochemical pathways. Molecular Targets: Enzymes, receptors, and other protein targets. Pathways: Can modulate pathways involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)pyrrolidine-1-carboxylate
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
Uniqueness: The positional differences in the quinazoline ring or pyrrolidine moiety can significantly alter the compound's reactivity and biological activity, making tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate unique in its specific interactions and applications.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)



![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)
